molecular formula C20H13ClFN3O3 B15010956 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15010956
M. Wt: 397.8 g/mol
InChI Key: BBAYUZLPSNNMAY-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of dihydroquinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with isatoic anhydride under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl and 3-nitrophenyl groups can be done via nucleophilic aromatic substitution reactions using suitable halogenated precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine is a common reaction, which can be achieved using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenated precursors, strong bases or acids.

Major Products

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new organic molecules with potential biological activity.

Biology

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

    Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-2-phenylquinazolin-4(1H)-one: Lacks the nitro group, which may affect its biological activity.

    2-(3-nitrophenyl)-3-phenylquinazolin-4(1H)-one: Lacks the chloro and fluoro substituents, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of both the 3-chloro-4-fluorophenyl and 3-nitrophenyl groups in 3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H13ClFN3O3

Molecular Weight

397.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C20H13ClFN3O3/c21-16-11-13(8-9-17(16)22)24-19(12-4-3-5-14(10-12)25(27)28)23-18-7-2-1-6-15(18)20(24)26/h1-11,19,23H

InChI Key

BBAYUZLPSNNMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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